molecular formula C10H12N2O B13638143 3-Benzylimidazolidin-4-one CAS No. 114981-12-3

3-Benzylimidazolidin-4-one

Cat. No.: B13638143
CAS No.: 114981-12-3
M. Wt: 176.21 g/mol
InChI Key: MVHBCOMVEOIOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylimidazolidin-4-one is a heterocyclic compound with the molecular formula C10H12N2O. It features a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylimidazolidin-4-one typically involves the cyclization of diamides or the reaction of amino esters with cyanamide or guanidine. One common method is the cyclization of N-benzyl-N’-carbamoylurea under acidic conditions . Another approach involves the reaction of benzylamine with glyoxal and ammonium acetate, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The cyclization of diamides in the presence of a suitable catalyst and under controlled temperature and pressure conditions is a preferred method .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidinones and imidazolidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Benzylimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Benzylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 3-Benzylimidazolidin-4-one is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

114981-12-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-benzylimidazolidin-4-one

InChI

InChI=1S/C10H12N2O/c13-10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

MVHBCOMVEOIOSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CN1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.